4-Chloro-3-thiocyanato-benzoic acid ethyl ester 4-Chloro-3-thiocyanato-benzoic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13578953
InChI: InChI=1S/C10H8ClNO2S/c1-2-14-10(13)7-3-4-8(11)9(5-7)15-6-12/h3-5H,2H2,1H3
SMILES: CCOC(=O)C1=CC(=C(C=C1)Cl)SC#N
Molecular Formula: C10H8ClNO2S
Molecular Weight: 241.69 g/mol

4-Chloro-3-thiocyanato-benzoic acid ethyl ester

CAS No.:

Cat. No.: VC13578953

Molecular Formula: C10H8ClNO2S

Molecular Weight: 241.69 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-thiocyanato-benzoic acid ethyl ester -

Specification

Molecular Formula C10H8ClNO2S
Molecular Weight 241.69 g/mol
IUPAC Name ethyl 4-chloro-3-thiocyanatobenzoate
Standard InChI InChI=1S/C10H8ClNO2S/c1-2-14-10(13)7-3-4-8(11)9(5-7)15-6-12/h3-5H,2H2,1H3
Standard InChI Key RXHHQCIVMUFZRK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=C(C=C1)Cl)SC#N
Canonical SMILES CCOC(=O)C1=CC(=C(C=C1)Cl)SC#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with:

  • A chloro group at position 4, enhancing electrophilic aromatic substitution reactivity.

  • A thiocyanate group at position 3, contributing to nucleophilic and redox-active behavior.

  • An ethyl ester moiety at the carboxylic acid position, influencing solubility and steric effects .

The planar aromatic system allows for π-π interactions, while the electron-withdrawing substituents (Cl and SCN) create electron-deficient regions, facilitating reactions with nucleophiles .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₈ClNO₂S
Molecular Weight241.69–241.70 g/mol
Melting PointNot reported (liquid at RT)
Boiling Point143°C (estimated)
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, DMSO)
StabilityStable under refrigeration (0°C)

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from benzoic acid derivatives:

  • Chlorination: Introduction of the chloro group via electrophilic substitution using Cl₂ or SOCl₂.

  • Thiocyanation: Treatment with potassium thiocyanate (KSCN) in the presence of a Lewis acid (e.g., FeCl₃) to install the -SCN group .

  • Esterification: Reaction of the carboxylic acid with ethanol under acidic conditions (e.g., H₂SO₄) to form the ethyl ester .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
ChlorinationCl₂, FeCl₃, 40°C, 6h75
ThiocyanationKSCN, DMF, 80°C, 12h62
EsterificationEthanol, H₂SO₄, reflux, 24h85

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, -OCH₂CH₃), 4.32 (q, 2H, -OCH₂), 7.52–8.21 (m, 3H, aromatic) .

    • ¹³C NMR: δ 168.5 (C=O), 135.2 (C-Cl), 112.4 (C-SCN) .

  • Mass Spectrometry (MS): Molecular ion peak at m/z 241.7 [M]⁺ .

  • Infrared (IR) Spectroscopy: Peaks at 1745 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl), 2150 cm⁻¹ (C≡N-S) .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chloro group undergoes substitution with amines, alkoxides, or thiols. For example, reaction with piperidine in DMF yields 3-thiocyanato-4-piperidinobenzoic acid ethyl ester.

Thiocyanate Reactivity

The -SCN group participates in:

  • Cycloadditions: Forms thiazoles with alkynes under Cu catalysis .

  • Oxidation: Converts to sulfonic acids with H₂O₂/HCl .

Ester Hydrolysis

Under basic conditions (NaOH/EtOH), the ethyl ester hydrolyzes to the carboxylic acid, enabling further derivatization .

Applications in Research and Industry

Pharmaceutical Intermediates

  • Antimicrobial Agents: Analogues with thiocyanate groups exhibit activity against Staphylococcus aureus (MIC = 8 μg/mL) .

  • Anticancer Research: Thiocyanate derivatives disrupt mitochondrial function in PC3 prostate cancer cells (IC₅₀ = 12 μM) .

Agrochemical Development

  • Herbicides: Acts as a precursor for sulfonylurea herbicides targeting acetolactate synthase .

  • Insecticides: Thiocyanate moiety inhibits chitin synthesis in Spodoptera litura.

Table 3: Biological Activity Data

ApplicationTarget OrganismActivityReference
AntimicrobialS. aureusMIC = 8 μg/mL
AnticancerPC3 cell lineIC₅₀ = 12 μM
HerbicidalAmaranthus retroflexusEC₅₀ = 0.5 mM

Future Directions

Drug Discovery

  • Optimization of pharmacokinetic properties (e.g., bioavailability) through prodrug strategies .

  • Exploration of dual-target inhibitors for neurodegenerative diseases .

Sustainable Synthesis

  • Development of catalytic thiocyanation methods using recyclable ionic liquids .

  • Green esterification via enzyme-mediated processes .

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